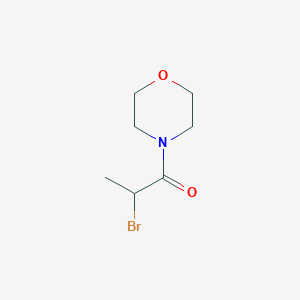
4-(2-Bromopropanoyl)morpholine
Cat. No. B1281984
Key on ui cas rn:
2620-13-5
M. Wt: 222.08 g/mol
InChI Key: ZAJDDSHJGNOYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04457931
Procedure details


This compound is prepared by reaction of 2-bromopropionylchloride with morpholine under the experimental conditions of Example 10: b.p. 115°-120° C. (0.1-0.2 mm); Rf=0.52 (C6H6 -MeOH 80:20); IR (neat) νmax: 2860, 1660, 1470, 1440, 1280, 1260, 1125, 1040 cm-1. The product is very irritating to the skin and mucosae.


Name
C6H6 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>C1C=CC=CC=1.CO>[Br:1][CH:2]([CH3:6])[C:3]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)=[O:4] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Two
|
Name
|
C6H6 MeOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC(C(=O)N1CCOCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
